molecular formula C7H11ClN4 B1449031 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- CAS No. 1070217-24-1

1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)-

Cat. No. B1449031
M. Wt: 186.64 g/mol
InChI Key: XQQBZYGZRQYLBS-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- is a derivative of 1,3,5-triazine . Triazine derivatives are known for their various biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .


Synthesis Analysis

1,3,5-Triazine derivatives can be synthesized from cyanuric chloride . The synthesis process involves the replacement of chloride ions in cyanuric chloride .


Molecular Structure Analysis

The molecular structure of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- and its derivatives can be characterized using various techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- include the replacement of chloride ions in cyanuric chloride and the esterification of the 4-aminobenzoic acid moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- can be analyzed using techniques such as FT-IR, NMR, mass spectra, and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Sugar Residue Attachment : The interaction of chloro and azido triazines with amine nucleophiles has been explored to achieve high yields of substituted 2-amino-1,3,5-triazines. This method does not lead to the direct attachment of carbohydrate-linked melamines when treated with glucosamine or methyl 2-amino-2-deoxy-α-D-glucopyranoside. However, using di-O-isopropylidene-α-D-glucofuranose with chlorotriazine under specific conditions yielded substituted glucofuranose, demonstrating the potential for synthesizing complex sugar-containing molecules (Simmonds & Stevens, 1982).

Biological Activity

  • CGRP Receptor Antagonists : A new practical synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines was developed, which involved the use of trichloromethyl moiety as a leaving group in nucleophilic substitutions. Some of the synthesized compounds exhibited activity as CGRP receptor antagonists, indicating potential applications in the treatment or study of migraine (Lim, Dolzhenko, & Dolzhenko, 2014).

Material Synthesis and Catalysis

  • Efficient Condensing Agents : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride was identified as an efficient condensing agent for the formation of amides and esters, presenting a practical method for amide and ester synthesis in organic chemistry. This method is noted for proceeding under atmospheric conditions without the need for drying solvents, highlighting its utility in a broad range of synthetic applications (Kunishima et al., 1999).

Supramolecular Chemistry and Crystallography

  • Structural Assessment : The molecular and crystal structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine revealed insights into the arrangement of molecules in crystals, contributing to our understanding of the supramolecular assembly and potential applications in designing materials with specific properties (Dolzhenko et al., 2011).

Future Directions

The future directions for the research on 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- could involve exploring its potential biological activities further, given the known beneficial properties of 1,3,5-triazine derivatives .

properties

IUPAC Name

4-tert-butyl-6-chloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQBZYGZRQYLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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